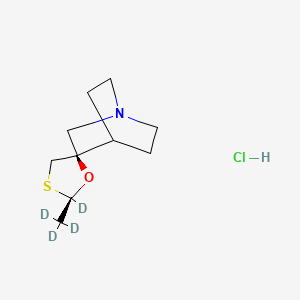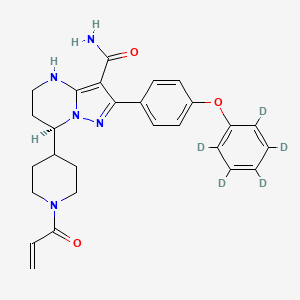
Hcv-IN-4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hcv-IN-4 is a potent and orally active inhibitor of the hepatitis C virus non-structural protein 5A (NS5A). This compound demonstrates significant efficacy against various genotypes of the hepatitis C virus, including GT1a, GT2b, GT3a, and the GT1a mutations Y93H and L31V . The hepatitis C virus is a major cause of chronic liver diseases, including cirrhosis and hepatocellular carcinoma, affecting millions of people worldwide.
Métodos De Preparación
The synthesis of Hcv-IN-4 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic routes typically involve the use of organic solvents, catalysts, and reagents to achieve the desired chemical transformations. Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Hcv-IN-4 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of this compound, while reduction reactions may produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
Hcv-IN-4 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the mechanisms of viral replication and inhibition. In biology, this compound is employed to investigate the interactions between the hepatitis C virus and host cells. In medicine, this compound is being explored as a potential therapeutic agent for the treatment of hepatitis C virus infections. Additionally, this compound has industrial applications in the development of antiviral drugs and diagnostic assays .
Mecanismo De Acción
Hcv-IN-4 exerts its effects by inhibiting the hepatitis C virus non-structural protein 5A (NS5A), which is essential for viral replication. The compound binds to the NS5A protein, disrupting its function and preventing the virus from replicating within host cells. This inhibition of viral replication leads to a reduction in viral load and helps in the clearance of the infection. The molecular targets and pathways involved in the mechanism of action of this compound include the NS5A protein and its associated signaling pathways .
Comparación Con Compuestos Similares
Hcv-IN-4 is unique in its high potency and efficacy against multiple genotypes of the hepatitis C virus. Similar compounds include other NS5A inhibitors, such as daclatasvir, ledipasvir, and ombitasvir. These compounds also target the NS5A protein but may differ in their chemical structures, pharmacokinetic properties, and resistance profiles. This compound stands out due to its significant efficacy against resistant strains of the hepatitis C virus, making it a valuable addition to the arsenal of antiviral agents .
Propiedades
Fórmula molecular |
C52H58FN9O8 |
|---|---|
Peso molecular |
956.1 g/mol |
Nombre IUPAC |
methyl N-[(2S)-1-[(2S)-2-[5-[(6S)-6-(3,4-dihydro-2H-chromen-7-yl)-1-fluoro-3-[2-[(2S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]-6H-indolo[1,2-c][1,3]benzoxazin-10-yl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C52H58FN9O8/c1-27(2)44(58-51(65)67-5)48(63)60-17-7-11-38(60)46-54-25-35(56-46)30-15-16-37-33(20-30)22-40-43-34(53)21-32(24-42(43)70-50(62(37)40)31-14-13-29-10-9-19-69-41(29)23-31)36-26-55-47(57-36)39-12-8-18-61(39)49(64)45(28(3)4)59-52(66)68-6/h13-16,20-28,38-39,44-45,50H,7-12,17-19H2,1-6H3,(H,54,56)(H,55,57)(H,58,65)(H,59,66)/t38-,39-,44-,45-,50-/m0/s1 |
Clave InChI |
XELUICQHKUXLAP-YTBPSGRCSA-N |
SMILES isomérico |
CC(C)[C@@H](C(=O)N1CCC[C@H]1C2=NC=C(N2)C3=CC4=C(C=C3)N5[C@@H](OC6=C(C5=C4)C(=CC(=C6)C7=CN=C(N7)[C@@H]8CCCN8C(=O)[C@H](C(C)C)NC(=O)OC)F)C9=CC1=C(CCCO1)C=C9)NC(=O)OC |
SMILES canónico |
CC(C)C(C(=O)N1CCCC1C2=NC=C(N2)C3=CC4=C(C=C3)N5C(OC6=C(C5=C4)C(=CC(=C6)C7=CN=C(N7)C8CCCN8C(=O)C(C(C)C)NC(=O)OC)F)C9=CC1=C(CCCO1)C=C9)NC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(R)-(tert-butylamino)-hydroxymethyl]-3-chlorophenol;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B12424588.png)








![5-methoxy-3-[(E)-[3-[(E)-2-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]ethenyl]indazol-6-ylidene]methyl]-1H-indol-2-ol](/img/structure/B12424639.png)



